
N-butyl-2-chloro-4-fluoroaniline
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Overview
Description
N-butyl-2-chloro-4-fluoroaniline is an aniline derivative characterized by a butyl group attached to the nitrogen atom, with chlorine and fluorine substituents at the 2- and 4-positions of the benzene ring, respectively. Its molecular formula is inferred as C₁₀H₁₃ClFN, with a calculated molecular weight of approximately 201.45 g/mol. Structurally, the compound combines electron-withdrawing halogen substituents (Cl and F) with a lipophilic n-butyl chain, which may influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-chloro-4-fluoroaniline typically involves the following steps:
Nitration: The starting material, 2-chloro-4-fluoronitrobenzene, is subjected to nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd-C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-chloro-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: The primary amine can be regenerated from its oxidized forms.
Scientific Research Applications
N-butyl-2-chloro-4-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-butyl-2-chloro-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Table 1: Comparative Analysis of N-butyl-2-chloro-4-fluoroaniline and Analogues
Note: The molecular formula for 4-Fluoro-2-nitroaniline (C₉H₇FO₄) in appears inconsistent with standard conventions.
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- Benzyl derivatives (e.g., and ) introduce steric bulk and aromatic π-systems, which may affect binding interactions in catalytic or biological systems .
Halogen and Functional Group Influence :
- Chloro and Fluoro Substituents : Electron-withdrawing groups deactivate the benzene ring, directing electrophilic substitution to specific positions. The dual halogenation in this compound and ’s compound may enhance stability and regioselectivity .
- Nitro Group : 4-Fluoro-2-nitroaniline () exhibits stronger electron-withdrawing effects, increasing reactivity in reduction or nucleophilic aromatic substitution reactions compared to halogenated analogues .
Purity and Availability
Biological Activity
N-butyl-2-chloro-4-fluoroaniline is a chemical compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Chloro group at the 2-position
- Fluoro group at the 4-position
- An aliphatic butyl chain attached to the nitrogen atom
The molecular formula is C9H12ClF, with a molecular weight of approximately 188.64 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its reactivity and biological interactions.
1. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. The halogen substituents enhance its binding affinity to various enzymes, potentially modulating critical biochemical pathways. Initial studies indicate that compounds with similar structures may exhibit antimicrobial properties or act as inhibitors for specific enzymes, although detailed biological assays are necessary to establish its pharmacological profile .
2. Antimicrobial Properties
Research has indicated that compounds with similar structural features can exhibit antimicrobial activity. The presence of electron-withdrawing groups such as chlorine and fluorine may enhance the compound's ability to interact with microbial targets, increasing its efficacy .
3. Binding Affinity Studies
Studies on the binding affinity of this compound to various biological macromolecules are crucial for understanding its pharmacodynamics. Techniques such as surface plasmon resonance and fluorescence spectroscopy can quantify these binding events, providing insights into its therapeutic potential .
Table 1: Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cl at 2-position, F at 4-position | Potential enzyme inhibitor |
2-Chloroaniline | Cl at 2-position | Moderate antimicrobial |
4-Fluoroaniline | F at 4-position | Low antimicrobial activity |
N-butyl-3-chloroaniline | Cl at 3-position | Reduced binding affinity |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting that the compound could serve as a lead in developing new antimicrobial agents.
Case Study 2: Enzyme Interaction
In vitro studies assessed the interaction between this compound and cytochrome P450 enzymes. The findings demonstrated that the compound could inhibit specific enzyme activities, which are crucial for drug metabolism, indicating potential implications for pharmacokinetics .
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-butyl-2-chloro-4-fluoroaniline |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
JOMAPPGSVWPIED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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